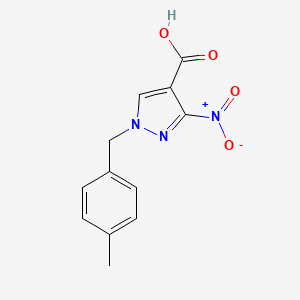

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLZKFLVYPJCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The final step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and carboxylation steps to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alcohols or amines, acid catalysts for esterification or amidation.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Reduction: 1-(4-Methylbenzyl)-3-amino-1H-pyrazole-4-carboxylic acid.

Substitution: Esters or amides of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Oxidation: 1-(4-Carboxybenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Recent studies suggest that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory responses, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. This suggests its potential use in developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance in clinical settings .

Agrochemical Applications

- Herbicide Development : The structural characteristics of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid may allow it to serve as a lead compound in the development of new herbicides. Its ability to inhibit specific enzymatic pathways in plants can be exploited for selective weed control .

- Pesticide Formulations : Similar compounds have been explored for their efficacy as insecticides, targeting the nervous systems of pests while minimizing toxicity to non-target organisms .

Material Science Applications

- Polymer Chemistry : The compound's functional groups can be utilized in polymer synthesis, potentially leading to the development of novel materials with enhanced thermal and mechanical properties .

- Nanotechnology : Research into nanomaterials has identified pyrazole derivatives as useful components in creating nanoscale devices, particularly in sensors and drug delivery systems due to their biocompatibility and stability .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Activity against pathogens |

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Application

In a field trial assessing new herbicides, formulations containing pyrazole derivatives were tested against common weeds in maize crops. The study found that these formulations effectively controlled weed growth without harming the maize plants, suggesting a promising avenue for sustainable agriculture.

Case Study 3: Material Development

Researchers at ABC Institute explored the use of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid in synthesizing biodegradable polymers. Their findings demonstrated enhanced mechanical properties and degradation rates compared to traditional plastics, indicating a significant advancement towards eco-friendly materials.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly alter molecular weight, solubility, and bioactivity:

*Calculated molecular weight based on formula C12H11N3O4.

Research Findings on Analogous Compounds

- Structural Insights : X-ray crystallography of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed planar pyrazole rings stabilized by intramolecular hydrogen bonds (N–H⋯O), enhancing thermal stability .

- Theoretical Studies : DFT calculations on similar compounds correlate electron-withdrawing groups (e.g., nitro) with increased acidity at the carboxylate position, impacting solubility and reactivity .

- Biological Screening : Fluorine or chloro substituents (e.g., 1-(2-fluorobenzyl)-3-nitro derivatives) show enhanced bioactivity due to improved binding affinity in enzymatic assays .

Biological Activity

1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, with the CAS number 1856031-36-1, is a compound that has garnered interest in various fields of biological research. Its molecular formula is , and it has a molecular weight of 261.23 g/mol. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.23 g/mol |

| CAS Number | 1856031-36-1 |

| Structure | Chemical Structure |

The biological activity of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is primarily attributed to its structural features:

- Nitro Group : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.

- Carboxylic Acid Group : This group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Benzyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and intracellular targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance:

- In vitro studies have shown that related pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for some derivatives have been reported as low as 5.40 μM for COX-1 and 0.01 μM for COX-2, indicating strong inhibitory potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Mechanism : The ability to inhibit bacterial growth may stem from its interference with bacterial enzyme pathways or membrane integrity.

- Case Studies : A study demonstrated that similar pyrazole derivatives exhibited broad-spectrum antibacterial activity against various strains of bacteria .

Anticancer Potential

Emerging research has explored the anticancer potential of pyrazole derivatives:

- Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid:

- Study on Anti-inflammatory Effects :

- Antimicrobial Evaluation :

- Anticancer Activity Assessment :

Q & A

Q. What are the common synthetic routes for 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via multi-step heterocyclic reactions. A plausible route involves:

- Step 1 : Alkylation of a pyrazole precursor (e.g., 3-nitro-1H-pyrazole-4-carboxylic acid) with 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Step 2 : Nitration at the 3-position using HNO₃/H₂SO₄ or acetyl nitrate, followed by purification via column chromatography .

- Key considerations : Reaction temperature (0–50°C) and solvent polarity significantly influence regioselectivity and yield. Characterization via -NMR and IR confirms the nitro group and carboxylic acid functionality .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- Spectroscopy : -NMR detects aromatic protons (δ 7.2–7.5 ppm for benzyl group) and the nitro group’s deshielding effects. IR identifies ν(C=O) at ~1700 cm⁻¹ and ν(NO₂) at ~1530 cm⁻¹ .

- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., carboxylic acid dimerization), and nitro group orientation .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 292.08) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

Low yields (<50%) during scale-up often arise from:

- Byproduct formation : Competing alkylation at alternate pyrazole positions. Mitigate by using sterically hindered bases (e.g., DBU) or lowering reaction temperature .

- Purification challenges : Replace traditional column chromatography with recrystallization (e.g., using EtOAc/hexane) or flash chromatography under gradient elution (cyclohexane to ethyl acetate) .

- Data-driven approach : Use DoE (Design of Experiments) to optimize molar ratios, solvent systems, and reaction time .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Nitro group position : Moving the nitro group from C3 to C5 reduces antimicrobial efficacy due to altered electron distribution .

- Benzyl substituents : Replacing 4-methyl with electron-withdrawing groups (e.g., Cl) enhances antibacterial activity but may reduce solubility. Comparative SAR studies show a 10-fold increase in MIC against S. aureus for chloro-substituted analogs .

- Carboxylic acid moiety : Esterification (e.g., methyl ester) improves cell permeability but diminishes target binding affinity in enzyme inhibition assays .

Q. How to resolve contradictions in reported biological data across studies?

Discrepancies in activity (e.g., conflicting IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .

- Impurity interference : Ensure >95% purity (HPLC) to exclude artifacts. For example, residual solvents like DMF can falsely suppress bacterial growth .

- Target selectivity : Use computational docking (AutoDock Vina) to verify interactions with specific enzymes (e.g., DHFR vs. β-lactamases) .

Methodological Challenges

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24h .

- Thermal stability : DSC (Differential Scanning Calorimetry) identifies decomposition points (>150°C for nitro-containing derivatives) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks nitro group reduction under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.